

Unveiling the Molecular Architecture of Jionoside D: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Jionoside D	
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This technical guide provides a comprehensive overview of the chemical structure elucidation of **Jionoside D**, a phenylpropanoid glycoside isolated from the roots of Rehmannia glutinosa var. purpurea. This document details the experimental methodologies employed for its isolation and purification, presents a thorough analysis of the spectroscopic data, and offers a logical workflow for its structural determination. All quantitative data are summarized in structured tables for clarity and comparative analysis.

Isolation and Purification of Jionoside D

The isolation of **Jionoside D** from the methanolic extract of Rehmannia glutinosa roots was achieved through a multi-step chromatographic process. The detailed protocol is as follows:

Experimental Protocol: Isolation and Purification

- Extraction: The dried and powdered roots of Rehmannia glutinosa var. purpurea were extracted with methanol (MeOH) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude methanolic extract.
- Solvent Partitioning: The crude extract was suspended in water and successively partitioned with n-hexane, chloroform (CHCl₃), and n-butanol (n-BuOH). The n-butanol-soluble fraction, containing the glycosidic compounds, was retained for further purification.



- Column Chromatography (Silica Gel): The n-BuOH fraction was subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions were collected and monitored by thin-layer chromatography (TLC).
- Column Chromatography (ODS): Fractions containing Jionoside D were further purified by open column chromatography on octadecylsilane (ODS) with a methanol-water gradient as the mobile phase.
- Preparative High-Performance Liquid Chromatography (HPLC): The final purification was achieved by preparative HPLC on an ODS column, using a methanol-water solvent system to yield pure **Jionoside D**.

Spectroscopic Data and Structural Elucidation

The chemical structure of **Jionoside D** was elucidated through a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR experiments such as COSY and HMBC).

Mass Spectrometry (MS)

High-resolution mass spectrometry was instrumental in determining the molecular formula of **Jionoside D**.

Table 1: Mass Spectrometry Data for **Jionoside D**

Ionization Mode	Observed m/z	Deduced Molecular Formula	Calculated Mass
FAB-MS (Negative)	637 [M-H] ⁻	С30Н38О15	638.2211

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provided detailed information about the connectivity and stereochemistry of the constituent moieties of **Jionoside D**. The assignments were confirmed by 2D NMR experiments.

Table 2: ¹H NMR (400 MHz, CD₃OD) Spectroscopic Data for **Jionoside D**



Position	Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz
Caffeoyl moiety			
2	7.04	d	2.0
5	6.77	d	8.0
6	6.94	dd	8.0, 2.0
7	7.59	d	16.0
8	6.27	d	16.0
Hydroxytyrosol moiety			
1'	6.68	d	2.0
2'	6.66	d	8.0
4'	6.57	dd	8.0, 2.0
7'	2.82	t	7.0
8'	3.95, 3.71	m	
3'-OCH₃	3.84	s	_
Glucose moiety			_
1"	4.37	d	8.0
2"	4.93	dd	9.5, 8.0
3"	3.65	t	9.5
4"	3.42	t	9.5
5"	3.48	m	
6"a	3.88	dd	12.0, 2.0
6"b	3.69	dd	12.0, 5.5
Rhamnose moiety			
1"'	5.17	d	1.5



2""	3.98	dd	3.5, 1.5
3'''	3.66	dd	9.5, 3.5
4'''	3.33	t	9.5
5'''	3.55	dq	9.5, 6.0
6'''	1.10	d	6.0

Table 3: ¹³C NMR (100 MHz, CD₃OD) Spectroscopic Data for **Jionoside D**



Position	Chemical Shift (δ) ppm
Caffeoyl moiety	
1	127.7
2	115.3
3	146.9
4	149.9
5	116.5
6	123.2
7	147.2
8	115.0
9	168.8
Hydroxytyrosol moiety	
1'	131.9
2'	117.4
3'	146.4
4'	145.1
5'	116.8
6'	121.5
7'	36.6
8'	72.1
3'-OCH₃	56.5
Glucose moiety	
1"	104.2
2"	76.1

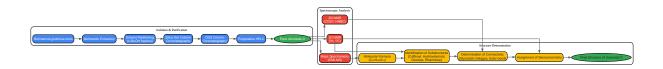


3"	81.6
4"	71.9
5"	75.0
6"	62.9
Rhamnose moiety	
1"'	103.1
2""	72.5
3'''	72.3
4'''	74.0
5"'	70.4
6'''	18.0

Logical Workflow for Structure Elucidation

The structural elucidation of **Jionoside D** followed a systematic workflow, integrating the data from various spectroscopic techniques.





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Caption: Workflow for the isolation and structural elucidation of **Jionoside D**.

Conclusion

The structure of **Jionoside D** was unequivocally determined through the comprehensive analysis of spectroscopic data. The compound is a phenylpropanoid glycoside consisting of a caffeoyl group, a hydroxytyrosol aglycone, a glucose unit, and a rhamnose unit. The detailed experimental protocols and tabulated spectroscopic data provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, phytochemistry, and drug discovery.

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